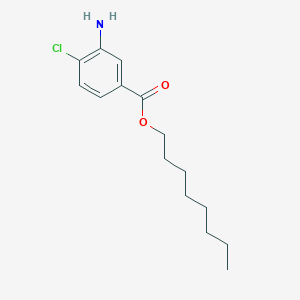
2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is an organic compound with a complex structure that includes a phenol group substituted with methoxyethyl and ditert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of 2,6-ditert-butylphenol with 1-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol exerts its effects involves its interaction with molecular targets such as free radicals. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This interaction helps in reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Ditert-butylphenol: Lacks the methoxyethyl group but shares similar antioxidant properties.
4-Methoxyphenol: Contains a methoxy group but lacks the ditert-butyl groups, resulting in different chemical behavior.
2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Uniqueness
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is unique due to the presence of both methoxyethyl and ditert-butyl groups, which enhance its stability and antioxidant properties compared to similar compounds. This combination of functional groups makes it particularly effective in applications requiring robust antioxidant activity.
Propiedades
Número CAS |
5456-18-8 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(1-methoxyethyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-11(19-8)12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-11,18H,1-8H3 |
Clave InChI |
YWUVHLCPQKQMRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)

![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)


![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)






![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
